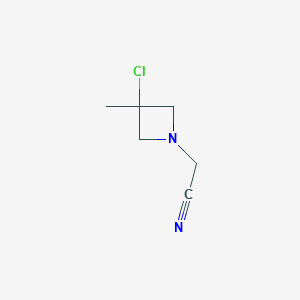
2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile: is an organic compound that features a four-membered azetidine ring substituted with a chloro and methyl group at the third position and a nitrile group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-3-methylazetidine with acetonitrile in the presence of a base, such as sodium hydride, to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group in 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted azetidines.
Reduction: Formation of 2-(3-methylazetidin-1-yl)ethanamine.
Oxidation: Formation of 2-(3-chloro-3-methylazetidin-1-yl)acetone.
Applications De Recherche Scientifique
Chemistry: 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and nitrile groups can enhance the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile
- 2-(3-Methylazetidin-1-yl)acetonitrile
- 2-(3-Chloro-3-methylazetidin-1-yl)acetone
Comparison: 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile is unique due to the presence of both a chloro and nitrile group, which can significantly influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C6H9ClN2 |
|---|---|
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
2-(3-chloro-3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9ClN2/c1-6(7)4-9(5-6)3-2-8/h3-5H2,1H3 |
Clé InChI |
QIBOTVMUHFBSBB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















